molecular formula C9H9BrFNO B12957167 7-Bromo-5-fluorochroman-3-amine

7-Bromo-5-fluorochroman-3-amine

Cat. No.: B12957167
M. Wt: 246.08 g/mol
InChI Key: PUXILIBOJNIDCY-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorochroman-3-amine: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluorochroman-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluorochroman-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chroman derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 7-Bromo-5-fluorochroman-3-amine is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of bromine and fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.

Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and functional group compatibility make it valuable in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluorochroman-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-fluorochroman-3-amine is unique due to its specific substitution pattern on the chroman ring. The presence of both bromine and fluorine atoms in these positions can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2

InChI Key

PUXILIBOJNIDCY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C(=CC(=C2)Br)F)N

Origin of Product

United States

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